シクロペンチルマロン酸ジエチル

概要

説明

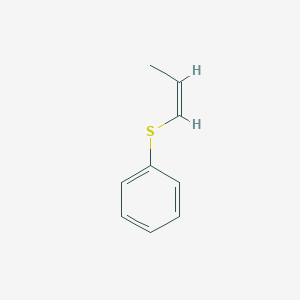

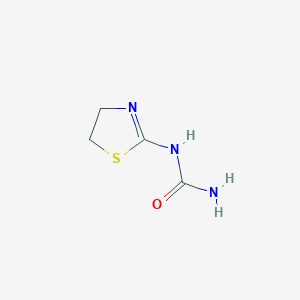

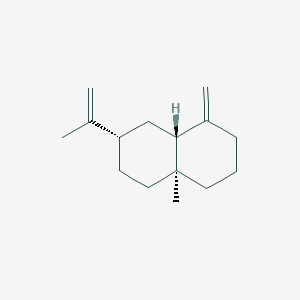

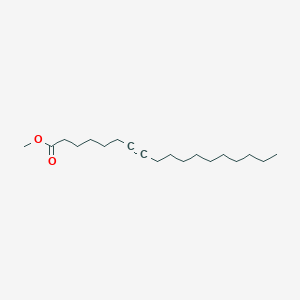

Diethyl cyclopentylmalonate is a chemical compound that is related to various diethyl alkylmalonates, which are often used as intermediates in the synthesis of biologically active compounds, including barbiturates and plasticizers. The structure of diethyl cyclopentylmalonate includes a cyclopentyl ring attached to a malonate moiety, which is a diethyl ester of malonic acid. This structure is versatile and can participate in numerous chemical reactions, making it a valuable compound in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to diethyl cyclopentylmalonate can be achieved through various methods. For instance, diethyl α-alkynylmalonates, which are potential precursors to cyclopentylmalonate derivatives, can be synthesized by treating diethyl acetyliminomalonate with lithium acetylides . Additionally, diethyl alkyl(substituted phenyl)malonates can be synthesized through nucleophilic substitution reactions involving ironcyclopentadienyl complexes . These methods demonstrate the synthetic versatility of diethyl malonate derivatives and their potential to be transformed into cyclopentylmalonate through further chemical modifications.

Molecular Structure Analysis

The molecular structure of diethyl cyclopentylmalonate-related compounds can be complex, as seen in the synthesis of bis(2-amino-1-cyclopentenecarbodithioate)diethyltin (IV), where the geometry around the tin atom was found to be a skewed trapezoidal bipyramid . Theoretical calculations, such as Hartree–Fock level computations, can be used to study the coordination of atoms within these molecules and to define and quantify weak local interactions, such as those between the thiocarbonyl sulfur atom and tin .

Chemical Reactions Analysis

Diethyl cyclopentylmalonate and its analogs can undergo a variety of chemical reactions. For example, diethyl allylmalonate, a related compound, can participate in [4 + 2] cycloaddition reactions with cyclopentadienes to form bicyclic structures . Oxidation reactions of diethyl ω-phenylalkenylmalonates with high valent metal salts have been investigated, leading to the formation of intramolecular addition products such as cyclopropanes and tetrahydronaphthalenes . These reactions highlight the reactivity of the diethyl malonate moiety and its utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl cyclopentylmalonate derivatives can be influenced by the nature of the substituents attached to the malonate moiety. For instance, chlorinated diethyl bicyclo[2.2.1]hept-5-en-2-ylmethylmalonates, which are structurally related to diethyl cyclopentylmalonate, have been found to be efficient plasticizers for poly(vinyl chloride) polymers, indicating their potential application in materials science . The study of these properties is essential for understanding the behavior of these compounds in various environments and for their application in different fields, including pharmaceuticals and materials chemistry.

科学的研究の応用

製薬研究

シクロペンチルマロン酸ジエチルは、製薬研究で潜在的に使用できる可能性があります . しかし、この分野における具体的な用途は、利用可能なリソースでは明確に文書化されていません。

化学合成

化学合成の分野では、シクロペンチルマロン酸ジエチルは、他の複雑な分子の合成における試薬または中間体として役立つ可能性があります . 具体的なプロセスと最終生成物は、実行される特定の反応によって異なります。

生化学

生化学における具体的な用途は十分に文書化されていませんが、シクロペンチルマロン酸ジエチルなどの化合物は、代謝経路または酵素反応の研究で使用できる可能性があります .

プロテオミクス

プロテオミクスでは、シクロペンチルマロン酸ジエチルは、研究で使用できる可能性があります . しかし、この分野における具体的な用途は、利用可能なリソースでは明確に文書化されていません。

材料科学

材料科学では、シクロペンチルマロン酸ジエチルは、新素材の開発または合成に使用できる可能性があります . 具体的な用途は、検討されている材料科学の特定の分野によって異なります。

環境科学

環境科学における具体的な用途は十分に文書化されていませんが、シクロペンチルマロン酸ジエチルなどの化合物は、環境プロセスまたは現象の研究で使用できる可能性があります .

Safety and Hazards

特性

IUPAC Name |

diethyl 2-cyclopentylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPOKLNJWFXXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290213 | |

| Record name | Diethyl cyclopentylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18928-91-1 | |

| Record name | 18928-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl cyclopentylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。